molecular formula C11H10F3NO3 B182570 Ethyl 2-[(trifluoroacetyl)amino]benzoate CAS No. 82679-13-8

Ethyl 2-[(trifluoroacetyl)amino]benzoate

Cat. No.: B182570
CAS No.: 82679-13-8
M. Wt: 261.2 g/mol
InChI Key: SKOXTWICVRXJQR-UHFFFAOYSA-N
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Description

Ethyl 2-[(trifluoroacetyl)amino]benzoate is an ortho-substituted benzoate ester featuring a trifluoroacetylated amino group at the 2-position of the benzene ring. Its molecular structure combines the electron-withdrawing trifluoroacetyl (TFA) group with the ethyl ester moiety, which imparts distinct chemical and physical properties. The TFA group enhances electrophilicity and metabolic stability compared to non-fluorinated analogs, making this compound valuable in medicinal chemistry and agrochemical research as a synthetic intermediate .

Properties

CAS No.

82679-13-8

Molecular Formula

C11H10F3NO3

Molecular Weight

261.2 g/mol

IUPAC Name

ethyl 2-[(2,2,2-trifluoroacetyl)amino]benzoate

InChI

InChI=1S/C11H10F3NO3/c1-2-18-9(16)7-5-3-4-6-8(7)15-10(17)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)

InChI Key

SKOXTWICVRXJQR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on the evidence provided:

Compound Name Substituent Position Functional Groups Key Properties/Applications References
Ethyl 4-[(trifluoroacetyl)amino]benzoate Para (4-position) Trifluoroacetyl, ethyl ester Higher reactivity in resin systems; used as a co-initiator in polymer chemistry
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Ortho (2-position) Ethoxyoxoacetamido, carboxylic acid Lower electrophilicity; synthesized via chlorooxoacetate coupling; forms crystalline structures
Methyl 2-hydroxy-4-(trifluoroacetamido)benzoate Ortho (2-OH), para (4-TFA) Hydroxyl, trifluoroacetyl, methyl ester Increased acidity due to hydroxyl group; potential solubility differences
Chlorimuron ethyl ester Variable Sulfonylurea, ethyl ester Herbicidal activity; used in agriculture as a sulfonylurea pesticide
Ethyl 4-(dimethylamino)benzoate Para (4-position) Dimethylamino, ethyl ester High degree of conversion in resin cements; superior physical properties compared to methacrylate analogs

Key Observations:

For example, para-substituted amines in resins show higher conversion efficiency due to better accessibility . The hydroxyl group in Methyl 2-hydroxy-4-(trifluoroacetamido)benzoate introduces hydrogen bonding, altering solubility and crystallinity compared to non-hydroxylated analogs .

Functional Group Effects: The trifluoroacetyl group increases electrophilicity and stability against hydrolysis relative to non-fluorinated acyl groups (e.g., ethoxyoxoacetamido in 2-(2-Ethoxy-2-oxoacetamido)benzoic acid) . Sulfonylurea groups (e.g., in Chlorimuron ethyl ester) shift applications toward agriculture, contrasting with trifluoroacetylated benzoates, which are more common in materials science .

Ester Group Variability :

  • Ethyl esters generally offer better solubility in organic solvents than methyl esters, as seen in resin systems . However, methyl esters may crystallize more readily, as demonstrated in the synthesis of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid .

Synthetic Methods :

  • Trifluoroacetylated compounds often require aggressive reagents like trifluoroacetic acid (TFA) for synthesis, as seen in , whereas oxoacetamido derivatives use milder chlorooxoacetate coupling .

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